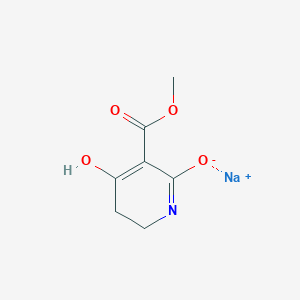
(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring substituted with a 3,5-dimethylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylaniline and a suitable tetrahydrofuran derivative.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.
Introduction of the Amino Group: The 3,5-dimethylphenylamino group is introduced via a nucleophilic substitution reaction, where the amine group reacts with an appropriate leaving group on the tetrahydrofuran ring.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S,4R) configuration. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of chiral drugs.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in research to study its effects on biological systems and its potential as a bioactive molecule.
Industrial Applications: It is explored for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-ol can be compared with other chiral tetrahydrofuran derivatives, such as:
- (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-2-ol
- (3S,4R)-4-((3,5-Dimethylphenyl)amino)tetrahydrofuran-3-one
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of the 3,5-dimethylphenylamino group. This configuration can impart unique biological activity and chemical reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3S,4R)-4-(3,5-dimethylanilino)oxolan-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-8-3-9(2)5-10(4-8)13-11-6-15-7-12(11)14/h3-5,11-14H,6-7H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
KHWJJHPEKNTIOY-VXGBXAGGSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)N[C@@H]2COC[C@H]2O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2COCC2O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B13362109.png)


![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362142.png)
![6-Oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine Phenylmethyl Ester](/img/structure/B13362150.png)
![ethyl 4-(3,10-dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate](/img/structure/B13362158.png)


![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13362184.png)
![4-(8-Azabicyclo[3.2.1]oct-8-yl)-1,1-diphenylbut-2-yn-1-ol](/img/structure/B13362188.png)

![2-hydroxy-N-[2-(1-methyl-1H-indol-3-yl)ethyl]quinoline-4-carboxamide](/img/structure/B13362199.png)

![{7-[(Diethylamino)methyl]-8-hydroxy-5-quinolinyl}acetonitrile](/img/structure/B13362225.png)
